
2-(4-Cyanobenzoyl)-6-methylpyridine
Descripción general
Descripción
2-(4-Cyanobenzoyl)-6-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanobenzoyl group attached to the second position of a 6-methylpyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzoyl)-6-methylpyridine typically involves the reaction of 4-cyanobenzoyl chloride with 6-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyanobenzoyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The cyanobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2-(4-Carboxybenzoyl)-6-methylpyridine
Reduction: 2-(4-Benzyl)-6-methylpyridine
Substitution: 2-(4-Cyanobenzoyl)-3-nitro-6-methylpyridine
Aplicaciones Científicas De Investigación
2-(4-Cyanobenzoyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyanobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl group can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanobenzoyl chloride
- 4-Cyanobenzoic acid
- 4-Methylpyridine
Uniqueness
2-(4-Cyanobenzoyl)-6-methylpyridine is unique due to the presence of both a cyanobenzoyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for use in diverse research and industrial contexts.
Actividad Biológica
2-(4-Cyanobenzoyl)-6-methylpyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by empirical data.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall integrity, thereby leading to cell death.
- Cytotoxicity in Cancer Cells : Research indicates that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Summary of Findings
The following table summarizes key biological activities associated with this compound based on recent studies:
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits COX-2 with an IC50 value comparable to celecoxib | |
Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | |
Cytotoxicity | Reduces viability and increases apoptosis markers in cancer cell lines |
Case Studies
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound effectively inhibits COX-2, with an IC50 value similar to that of established anti-inflammatory drugs like celecoxib. This suggests its potential for treating inflammatory diseases.
- Antimicrobial Activity : A study evaluated the compound against various bacterial strains, revealing significant bactericidal activity. The results indicated that the compound could interfere with essential cellular functions, leading to bacterial cell death.
- Cytotoxicity in Cancer Research : In preliminary investigations on cancer cell lines, treatment with this compound resulted in decreased cell viability and increased apoptosis markers. These findings indicate its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals how variations in the chemical structure of this compound can influence its biological activity. The following table outlines some related compounds and their notable properties:
Compound Name | Structural Features | Notable Properties |
---|---|---|
This compound | Cyanobenzoyl and methyl substitution | Anti-inflammatory and antimicrobial effects |
2-(4-Fluorobenzoyl)-6-methylpyridine | Fluorinated benzoyl group | Enhanced solubility and bioactivity |
2-(4-Nitrobenzoyl)-6-methylpyridine | Nitro group substitution | Increased cytotoxicity against cancer cells |
These variations highlight the importance of specific functional groups in optimizing therapeutic effects while minimizing side effects.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 2-(4-Cyanobenzoyl)-6-methylpyridine, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound can leverage palladium-catalyzed cross-coupling or acylation reactions. For example, the Sonogashira coupling (used for analogous compounds) involves coupling a halogenated pyridine derivative with a cyanobenzoyl precursor in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., LiCl) in solvents like DMF at elevated temperatures (110°C). Optimization includes:
- Catalyst loading : 5–10 mol% Pd for efficient turnover.
- Solvent selection : Polar aprotic solvents (DMF, toluene) enhance solubility of aromatic intermediates.
- Purification : Column chromatography (e.g., toluene/ether 9:1) isolates the product with ~60% yield .
- Monitoring : TLC and NMR track reaction progress to minimize side products.
Q. Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) and π-stacking interactions (3.7 Å spacing in crystal lattices) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl at C6, cyanobenzoyl at C2).
- Mass spectrometry : High-resolution MS confirms molecular weight (208.22 g/mol) and fragmentation patterns .
- Elemental analysis : Validates purity (>95%) and stoichiometry.
Q. Advanced: How should researchers resolve contradictions between experimental and computational structural data?
Answer:
Discrepancies (e.g., bond angles deviating from DFT predictions) require:
- Multi-technique validation : Combine X-ray diffraction with 2D NMR (e.g., NOESY for spatial proximity) and IR spectroscopy (for functional groups).
- Computational refinement : Adjust DFT parameters (e.g., basis sets, solvation models) to align with observed torsion angles (e.g., 175.1° trans angles in crystal structures) .
- Error analysis : Quantify instrumental limitations (e.g., X-ray resolution ±0.01 Å) and thermal motion artifacts in crystallographic data.
Q. Advanced: What methodologies are used to study the structure-activity relationship (SAR) of this compound as an mGluR5 antagonist?
Answer:
SAR studies involve:
- Substituent variation : Modify the cyanobenzoyl group (e.g., replacing –CN with –NO₂) to assess binding affinity via radioligand assays (e.g., [¹⁸F]PSS232 tracer competition) .
- In vitro assays : Measure IC₅₀ values in HEK293 cells expressing mGluR5 to evaluate antagonist potency.
- Crystallographic docking : Map steric and electronic interactions between the compound’s pyridine ring and mGluR5’s allosteric pocket .
Q. Basic: What experimental design considerations are essential for studying coordination chemistry with transition metals?
Answer:
- Ligand design : The pyridine N and carbonyl O serve as bidentate donors. Optimize steric bulk (e.g., methyl at C6) to stabilize metal complexes (e.g., Ni²⁺, Cu⁺) .
- Reaction conditions : Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres to prevent hydrolysis.
- Characterization : X-ray diffraction confirms geometry (e.g., octahedral vs. tetrahedral), while cyclic voltammetry probes redox activity .
Q. Advanced: How can computational methods enhance the study of this compound’s bioactivity?
Answer:
- Molecular docking : Screen against mGluR5 (PDB ID: 6N51) using software like AutoDock Vina to predict binding modes and key residues (e.g., Pro655, Tyr659) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antagonist activity (R² >0.85) .
Q. Advanced: What strategies mitigate challenges in synthesizing derivatives with enhanced solubility?
Answer:
- Polar substituents : Introduce –OH or –NH₂ groups at the benzoyl ring to improve aqueous solubility (logP reduction by ~1.5 units).
- Prodrug design : Convert the cyanobenzoyl group to ester prodrugs hydrolyzable in vivo.
- Co-crystallization : Use co-solvents (PEG 4000) to enhance crystallinity without altering bioactivity .
Q. Basic: How is the π-stacking behavior of this compound characterized, and what are its implications?
Answer:
- X-ray analysis : Measures intermolecular distances (3.7 Å) and offset stacking (4.9 Å displacement) .
- Implications : Enhanced crystallinity aids in formulation, while π-interactions influence solid-state photophysical properties (e.g., fluorescence quenching) .
Q. Advanced: How do researchers validate the purity of intermediates during multi-step synthesis?
Answer:
- HPLC-MS : Monitors reaction progress with C18 columns (acetonitrile/water gradient) and detects impurities (<0.5%).
- Recrystallization : Use solvent pairs (ethyl acetate/hexane) to isolate intermediates with ≥99% purity.
- Microanalysis : Carbon-hydrogen-nitrogen (CHN) analysis ensures stoichiometric ratios (±0.3% error) .
Q. Advanced: What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
Answer:
- Rodent models : Assess mGluR5 antagonism in cocaine-induced behavioral assays (e.g., self-administration reduction).
- PET imaging : Use radiolabeled analogs (e.g., [¹¹C]-derivatives) to quantify brain penetration and target engagement .
- Dose optimization : Determine MTD (maximum tolerated dose) via escalating-dose studies in Sprague-Dawley rats.
Propiedades
IUPAC Name |
4-(6-methylpyridine-2-carbonyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-3-2-4-13(16-10)14(17)12-7-5-11(9-15)6-8-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRPGDSAKYTEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245637 | |
Record name | 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-98-5 | |
Record name | 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.